Dimethyl 2,5-Dioxahexanedioate
Overview
Description
Dimethyl 2,5-Dioxahexanedioate is an organic compound with the chemical formula C6H10O6 . It is a colorless liquid with a sweet taste .
Synthesis Analysis
Dimethyl 2,5-Dioxahexanedioate is synthesized by reacting dimethyl malonate with two equivalents of formaldehyde in the presence of sodium hydroxide. Another method involves esterification, where hexanedioic acid is added to a reaction container, followed by an excess of methanol and a catalyst. The mixture is then heated and stirred for several hours .Molecular Structure Analysis
The molecular weight of Dimethyl 2,5-Dioxahexanedioate is 178.14 . It can be analyzed using various analytical methods like NMR spectroscopy, GC-MS, and IR spectroscopy.Physical And Chemical Properties Analysis
Dimethyl 2,5-Dioxahexanedioate is a colorless liquid with a sweet taste . It has a density of 1.22g/cm³ , a melting point of 68-70℃ , and a boiling point of 220°C . Its specific gravity is 1.24 and refractive index is 1.42 .Scientific Research Applications
Application in Lithium-based Batteries
- Summary of the Application : DDHD is used as a solvent in the electrolyte for 5 V-class lithium-based batteries . The electrolyte based on DDHD enables stable, dendrite-free lithium plating-stripping and displays anodic stability up to 5.2 V .
- Methods of Application or Experimental Procedures : The electrolyte is based on a 1 M lithium hexafluorophosphate salt (LiPF6) in a DDHD solvent . This electrolyte not only enables stable lithium plating-stripping but also displays anodic stability up to 5.2 V .
- Results or Outcomes : The Li | |LiNi0.5Mn1.5O4 cells using the 1 M LiPF6 in DDHD based electrolyte retain >97% of the initial capacity after 250 cycles . This outperforms the conventional carbonate-based electrolyte formulations .
Application in Drug Synthesis
- Summary of the Application : DDHD can be used as a solvent in the synthesis of drugs.
- Methods of Application or Experimental Procedures : While the specific methods can vary depending on the drug being synthesized, generally, DDHD would be used as a solvent in a reaction mixture to facilitate the chemical reactions needed to produce the drug.
- Results or Outcomes : The use of DDHD as a solvent can help improve the efficiency of drug synthesis processes, although the specific outcomes would depend on the drug being synthesized.
Application in Material Synthesis
- Summary of the Application : DDHD can be used as a building block in the synthesis of materials like polymers and coatings.
- Methods of Application or Experimental Procedures : In material synthesis, DDHD can be reacted with other compounds to form polymers or coatings. The specific procedures would depend on the type of material being synthesized.
- Results or Outcomes : The use of DDHD in material synthesis can result in the production of new materials with potentially unique properties.
Application in Synthesis of Biologically Active Compounds
- Summary of the Application : DDHD can be used as a reagent in the synthesis of biologically active compounds.
- Methods of Application or Experimental Procedures : DDHD would be used as a reagent in a reaction mixture to facilitate the chemical reactions needed to produce the biologically active compounds.
- Results or Outcomes : The use of DDHD as a reagent can help improve the efficiency of the synthesis processes, although the specific outcomes would depend on the compound being synthesized.
Application as a Potential Chemotherapeutic Agent
- Summary of the Application : DDHD can be used as a potential chemotherapeutic agent.
- Methods of Application or Experimental Procedures : While the specific methods can vary depending on the type of cancer being treated, generally, DDHD would be used as a chemotherapeutic agent in a treatment regimen.
- Results or Outcomes : The use of DDHD as a chemotherapeutic agent can potentially improve treatment outcomes, although the specific results would depend on the type of cancer and the individual patient’s response.
Safety And Hazards
Dimethyl 2,5-Dioxahexanedioate is a combustible liquid . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Future Directions
properties
IUPAC Name |
2-methoxycarbonyloxyethyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-9-5(7)11-3-4-12-6(8)10-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMLQXFMDFZAAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCCOC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294585 | |
Record name | Dimethyl 2,5-Dioxahexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,5-Dioxahexanedioate | |
CAS RN |
88754-66-9 | |
Record name | 88754-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 2,5-Dioxahexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.